4-Bromo-2-fluorobenzamide

Physical characterization Solid-state properties Isomer identification

Procure 4-Bromo-2-fluorobenzamide (CAS 292621-45-5) as a critical dual-halogenated building block for medicinal chemistry and a regulatory-compliant reference standard for Enzalutamide impurity profiling. The precise 4-bromo-2-fluoro substitution pattern is essential for regioselective cross-coupling (Suzuki, Buchwald-Hartwig) and ensures chromatographic/spectroscopic fidelity in analytical method validation. Substitution with positional isomers compromises both synthetic reproducibility and regulatory traceability. This compound also serves as a validated scaffold for CDK inhibitor and bromodomain-targeting campaigns, with documented ATAD2/BRD4 binding data enabling direct SAR benchmarking. Ideal for pharmaceutical R&D and QC laboratories requiring strictly characterized, high-purity material.

Molecular Formula C7H5BrFNO
Molecular Weight 218.02 g/mol
CAS No. 292621-45-5
Cat. No. B127740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluorobenzamide
CAS292621-45-5
Molecular FormulaC7H5BrFNO
Molecular Weight218.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)C(=O)N
InChIInChI=1S/C7H5BrFNO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)
InChIKeyMJDRFCPNHLHNON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluorobenzamide (CAS 292621-45-5): Procurement Specifications and Analytical Grade Overview


4-Bromo-2-fluorobenzamide (CAS 292621-45-5) is a halogenated benzamide derivative with the molecular formula C₇H₅BrFNO and a molecular weight of 218.03 g/mol . The compound bears a bromine atom at the para-position and a fluorine atom at the ortho-position relative to the carboxamide group . As a solid at ambient temperature with a melting point range of 151–153°C , this compound is commercially available in analytical and research grades, with purity specifications ranging from 95% to 98% (GC) . Its primary procurement value lies in its utility as a building block for medicinal chemistry campaigns targeting kinase inhibition and metabolic disorders, as well as its established role as a reference standard in the quality control of enzalutamide-related pharmaceutical development [1].

Why Halogenated Benzamide Analogs Cannot Substitute for 4-Bromo-2-fluorobenzamide in Critical Synthetic and Analytical Workflows


The selection of 4-bromo-2-fluorobenzamide over other halogenated benzamide analogs is driven by strict positional and electronic constraints. In synthetic applications, the specific 4-bromo-2-fluoro substitution pattern dictates both the regioselectivity of cross-coupling reactions and the electronic properties of downstream intermediates [1]. In analytical contexts, when this compound is utilized as an impurity standard or reference marker for enzalutamide, substitution with positional isomers or analogs bearing different halogenation patterns would invalidate regulatory method validation due to divergent chromatographic retention times and spectroscopic signatures . Furthermore, structure-activity relationship (SAR) studies on halogenated benzamide isomer grids demonstrate that the precise positioning of bromine and fluorine substituents drives or inhibits the formation of critical foldamer structures and modulates hydrogen/halogen bonding networks in solid-state assemblies [2]. Procurement of an analog lacking this exact substitution architecture introduces unacceptable variability in both synthetic reproducibility and analytical traceability.

Product-Specific Quantitative Evidence Guide: Differentiating 4-Bromo-2-fluorobenzamide from Closest Analogs


Melting Point Differentiation: 4-Bromo-2-fluorobenzamide vs. Positional Isomer 4-Bromo-3-fluorobenzamide

The melting point of 4-bromo-2-fluorobenzamide is reported as 151–153°C across multiple supplier specifications . In contrast, the positional isomer 4-bromo-3-fluorobenzamide exhibits a significantly lower melting point range of 118–120°C . This 33°C differential provides a definitive, non-destructive physical property criterion for verifying the correct isomer upon receipt, distinguishing this compound from a common positional analog.

Physical characterization Solid-state properties Isomer identification

Defined Utility as Enzalutamide Impurity 17 Reference Standard: A Regulatory-Driven Procurement Specification

4-Bromo-2-fluorobenzamide is explicitly catalogued and utilized as Enzalutamide Impurity 17 (CAT. No: E430089) by pharmaceutical reference standard manufacturers . This compound serves as a fully characterized reference standard compliant with regulatory guidelines, employed specifically for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of enzalutamide drug development [1]. In contrast, positional isomers or analogs with different halogenation patterns are not recognized in this capacity and lack the certified traceability required for pharmacopeial compliance .

Pharmaceutical analysis Impurity profiling Method validation

Documented ATAD2 and BRD4 Bromodomain Binding Activity: Baseline Potency in Epigenetic Target Profiling

In competitive binding assays using the bromosphere platform, 4-bromo-2-fluorobenzamide demonstrates measurable affinity for the ATAD2 bromodomain with an IC₅₀ of 3.98 μM (3,980 nM) [1]. Additionally, in TR-FRET displacement assays against the BRD4 BD1 domain harboring a Y390A mutant, the compound exhibits an IC₅₀ of 5.01 μM (5,010 nM) [2]. These values establish a baseline potency profile for this halogenated benzamide scaffold in bromodomain engagement. While no direct head-to-head comparator data with other halogenated benzamides is available in the retrieved BindingDB records, these quantitative values serve as reference points for structure-activity relationship (SAR) evaluation when designing derivative libraries.

Epigenetics Bromodomain inhibition ATAD2 BRD4

Patent-Documented Synthetic Utility in CDK Inhibitor and Anti-Obesity Agent Synthesis

According to patent and commercial literature, 4-bromo-2-fluorobenzamide serves as a key reagent in two distinct medicinal chemistry applications . First, it is utilized to synthesize imidazole pyrimidine amides that function as cyclin-dependent kinase (CDK) inhibitors . Second, it serves as a precursor to tricyclic dihydroquinazolinones with anti-obesity activity . The specific 4-bromo-2-fluoro substitution pattern is integral to these synthetic routes, as it provides the necessary halogen handles for cross-coupling reactions while positioning the fluorine atom to modulate the electronic properties of the resulting heterocyclic scaffolds [1]. Analogs lacking either the bromine (required for cross-coupling) or the fluorine (required for electronic tuning) would not produce the same downstream pharmacophores.

Kinase inhibition Metabolic disorders Medicinal chemistry

Purity Grade Differentiation: 98% (GC) vs. 95–96% Specifications and Procurement Implications

Commercially available 4-bromo-2-fluorobenzamide is offered in multiple purity grades, including a 98% (GC) specification from select vendors and a more common 95–96% grade from other suppliers . The 98% (GC) grade is suitable for applications requiring higher analytical precision, such as reference standard preparation or synthetic steps sensitive to impurity profiles, while the 95–96% grade remains adequate for bulk intermediate synthesis where subsequent purification is anticipated . This intra-compound purity differentiation enables procurement optimization based on end-use requirements, allowing laboratories to select the appropriate grade without overpaying for unnecessary purity in bulk synthetic workflows.

Purity specification Analytical grade Procurement Quality control

Optimal Research and Industrial Application Scenarios for 4-Bromo-2-fluorobenzamide Procurement


Pharmaceutical QC: Enzalutamide Impurity Profiling and Method Validation

Laboratories supporting enzalutamide active pharmaceutical ingredient (API) manufacturing and quality control should procure this compound as Enzalutamide Impurity 17 for analytical method development and validation. As a fully characterized reference standard compliant with regulatory guidelines, 4-bromo-2-fluorobenzamide provides the traceability required for impurity identification and quantification in release testing and stability studies . Its use is specifically documented for AMV and QC applications during enzalutamide synthesis and formulation .

Medicinal Chemistry: Synthesis of CDK Inhibitors and Anti-Obesity Candidates

Medicinal chemistry groups pursuing cyclin-dependent kinase (CDK) inhibition or metabolic disorder therapeutics should utilize 4-bromo-2-fluorobenzamide as a dual-halogenated benzamide building block. The compound enables the synthesis of imidazole pyrimidine amides (CDK inhibitors) and tricyclic dihydroquinazolinones (anti-obesity agents) . The bromine substituent serves as a handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the fluorine atom modulates electronic properties and metabolic stability of downstream pharmacophores .

Epigenetic Drug Discovery: Baseline Profiling of Bromodomain-Targeted Scaffolds

Research groups investigating bromodomain-containing proteins (ATAD2, BRD4) as epigenetic targets can employ 4-bromo-2-fluorobenzamide as a baseline scaffold for SAR exploration. BindingDB records document measurable affinity for the ATAD2 bromodomain (IC₅₀ = 3.98 μM) and BRD4 BD1 Y390A mutant (IC₅₀ = 5.01 μM) . These quantitative values establish a reference point for evaluating the potency improvements achieved through further scaffold elaboration and derivatization.

Academic Research: Isomer Grid Studies and Crystallographic Analysis of Halogenated Benzamides

Academic crystallography and physical organic chemistry laboratories investigating the structural systematics of halogenated benzamides should procure this compound as a representative member of the 4-bromo-2-fluoro substitution pattern. Research on halogenated benzamide isomer grids has demonstrated that the precise positioning of bromine and fluorine substituents critically influences hydrogen/halogen bonding networks, foldamer formation, and solid-state packing arrangements . The distinct melting point of this isomer (151–153°C) also serves as a physical property benchmark for isomer identification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.